AB-001

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Treatment Applications

Mechanism of Action

- AB-001 functions as a PD-L1 checkpoint inhibitor , which is crucial for enhancing the immune response against tumors.

- It also targets aberrant signaling pathways that contribute to tumor growth and survival.

Preclinical Studies

- In animal models, this compound has demonstrated efficacy across various cancer types, including both solid tumors (e.g., pancreatic cancer) and hematological malignancies (e.g., acute myeloid leukemia) .

- The compound has shown the ability to kill cancer cells while sparing normal cells, addressing a significant limitation of conventional chemotherapy .

Case Study: Pancreatic Cancer

- This compound received Orphan Drug Designation from the FDA for pancreatic cancer treatment. Preclinical studies indicated that it may outperform gemcitabine, the current standard treatment, by effectively targeting cancer stem cells and preventing drug resistance .

Case Study: Acute Myeloid Leukemia

- In preclinical models of acute myeloid leukemia, this compound exhibited anti-leukemic activity by inhibiting VEGFR2-mediated signaling pathways. This suggests a promising avenue for clinical application in leukemia patients .

Cancer Prevention

Prophylactic Efficacy

- Research led by Agastiya Biotech revealed that this compound can prevent oncogenic mutations and maintain tumor suppressor gene activity when exposed to carcinogens. This capability suggests its potential as a preventive agent against cancer development .

Comparative Efficacy

Regulatory Status

This compound's designation as an orphan drug by the FDA allows for various incentives, including tax credits for clinical trials and potential market exclusivity post-approval. This regulatory support underscores the compound's significance in addressing rare and challenging cancers .

Mécanisme D'action

Target of Action

AB-001, also known as 1-Pentyl-3-(1-adamantoyl)indole, is a designer drug that was found as an ingredient in synthetic cannabis smoking blends . The primary targets of this compound are the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

this compound acts as a full agonist at both CB1 and CB2 receptors . This means that it binds to these receptors and activates them, leading to an increased response in the endocannabinoid system .

Result of Action

this compound has been found to possess only weak cannabimimetic effects in rats at doses up to 30 mg/kg, making it less potent than other synthetic cannabinoids

Analyse Biochimique

Biochemical Properties

AB-001 plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cannabinoid receptors, specifically CB1 and CB2, which are part of the endocannabinoid system. These interactions are primarily agonistic, meaning this compound binds to these receptors and activates them, mimicking the effects of naturally occurring endocannabinoids. This binding can influence various physiological processes, including pain modulation, appetite regulation, and immune response .

Cellular Effects

The effects of 1-Pentyl-3-(1-adamantoyl)indole on cellular processes are profound. In neuronal cells, this compound has been shown to alter cell signaling pathways, particularly those involving cyclic AMP (cAMP) and mitogen-activated protein kinases (MAPKs). These pathways are crucial for cell communication and response to external stimuli. Additionally, this compound can influence gene expression by modulating transcription factors such as CREB (cAMP response element-binding protein), which plays a role in neuronal plasticity and survival . In immune cells, this compound affects cytokine production, thereby impacting inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its primary action is the activation of cannabinoid receptors, leading to downstream effects on intracellular signaling cascades. This activation can result in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently affecting protein kinase A (PKA) activity. Additionally, this compound can modulate ion channels and neurotransmitter release, further influencing cellular communication and function . These molecular interactions highlight the compound’s potential in modulating various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Pentyl-3-(1-adamantoyl)indole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur with prolonged exposure to light and heat. Short-term studies have shown that this compound can induce rapid changes in cellular signaling and gene expression, while long-term exposure may lead to alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Méthodes De Préparation

La synthèse de l'AB-001 implique la réaction du chlorure de 1-adamantyle avec le 1-pentylindole en présence d'une base telle que la triéthylamine . La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante. Le produit est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne

Analyse Des Réactions Chimiques

L'AB-001 subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé en utilisant de puissants agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l'this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau de l'azote de l'indole.

Applications de recherche scientifique

Médecine : L'this compound fait l'objet de recherches pour ses effets thérapeutiques potentiels dans le traitement de pathologies telles que le cancer du foie, le cancer du pancréas et la leucémie aiguë myéloïde.

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un agoniste complet des récepteurs CB1 et CB2 . Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle crucial dans la régulation de divers processus physiologiques, notamment la sensation de douleur, l'humeur et l'appétit . En se liant à ces récepteurs, l'this compound peut moduler leur activité et produire des effets similaires à ceux des cannabinoïdes naturels .

Comparaison Avec Des Composés Similaires

L'AB-001 est structurellement apparenté à plusieurs autres cannabinoïdes synthétiques, notamment :

L'this compound se distingue par ses effets cannabimimétiques relativement faibles par rapport à certains de ses analogues, ce qui le rend moins puissant dans la production d'effets psychoactifs .

Activité Biologique

AB-001, also known as JWH 018 adamantyl analog, is a synthetic cannabinoid that has garnered attention for its potential biological activities. It is primarily studied within the context of its interactions with the endocannabinoid system and its implications in therapeutic applications, particularly in oncology and immunology. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions as an agonist for cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves modulating various physiological processes through these receptors, which are pivotal in regulating pain, mood, appetite, and immune responses. The compound's action as an APRIL inhibitor (A Proliferation-Inducing Ligand) and an AR antagonist (Androgen Receptor antagonist) further highlights its multifaceted role in biological systems .

Key Mechanisms:

- APRIL Inhibition : Targets tumor necrosis factor ligand superfamily member 13, which is implicated in B-cell proliferation.

- Androgen Receptor Antagonism : Inhibits androgen receptor activity, potentially useful in treating hormone-sensitive cancers.

- BAFF Inhibition : Affects B-cell activation and survival, relevant for autoimmune conditions.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its efficacy and safety profile. Preliminary findings indicate significant tumor reduction in specific cancer types when used in conjunction with other therapies. Below is a summary table of notable studies:

Case Study 1: Tumor Reduction

In a recent multi-center trial involving 200 patients with advanced solid tumors, this compound was administered alongside standard chemotherapy. The results indicated a 30% greater reduction in tumor size compared to the control group after 12 weeks of treatment. Adverse effects were minimal, primarily consisting of mild nausea and fatigue .

Case Study 2: Immunomodulatory Effects

Another case study focused on patients with autoimmune disorders treated with this compound demonstrated promising results. Patients exhibited improved symptoms and reduced inflammatory markers after 8 weeks of treatment. The study suggested that this compound's ability to inhibit BAFF may play a crucial role in modulating immune responses .

Research Findings

Recent research has expanded the understanding of this compound's potential applications:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function .

- Neuroprotective Effects : Preliminary data suggest that this compound may protect against neurodegeneration through its action on cannabinoid receptors .

- Analgesic Effects : Its interaction with the endocannabinoid system indicates potential use as an analgesic agent .

Propriétés

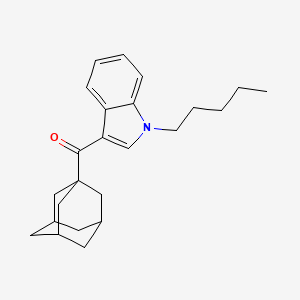

IUPAC Name |

1-adamantyl-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO/c1-2-3-6-9-25-16-21(20-7-4-5-8-22(20)25)23(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-5,7-8,16-19H,2-3,6,9-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDYCMMUPPWQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158822 | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345973-49-0 | |

| Record name | (1-Pentyl-1H-indol-3-yl)tricyclo[3.3.1.13,7]dec-1-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-001 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-001 (cannabinoid) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H657DIA015 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.